molecular formula C23H20ClN3O B11118493 2-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide

2-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B11118493
M. Wt: 389.9 g/mol
InChI Key: WEGPGAZPIAEIOS-UHFFFAOYSA-N
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Description

2-{2-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Chlorine gas or nitric acid under controlled temperature.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{2-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of a benzimidazole core with chlorophenyl and methylphenyl substituents, which may enhance its biological activity and specificity.

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3O/c1-16-8-2-5-11-19(16)26-23(28)15-27-21-13-7-6-12-20(21)25-22(27)14-17-9-3-4-10-18(17)24/h2-13H,14-15H2,1H3,(H,26,28)

InChI Key

WEGPGAZPIAEIOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4Cl

Origin of Product

United States

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